molecular formula C19H21N3S B2511043 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727704-60-1

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2511043
CAS No.: 727704-60-1
M. Wt: 323.46
InChI Key: WDNKWEOWOOXJIU-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with tert-butylphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde and 4-methylbenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or disrupting biological pathways. The thiol group can form covalent bonds with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl-4H-1,2,4-triazole-3-thiol
  • 4-methylphenyl-4H-1,2,4-triazole-3-thiol
  • 5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and methyl substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-5-11-16(12-6-13)22-17(20-21-18(22)23)14-7-9-15(10-8-14)19(2,3)4/h5-12H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNKWEOWOOXJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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